5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C14H15NO5 It is known for its unique structure, which includes a dioxane ring fused with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-methoxyaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid). The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and receptors in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-Chlorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-{[(4-Methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
The uniqueness of This compound lies in its specific functional groups and structural configuration, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C14H15NO5 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
5-[(4-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H15NO5/c1-14(2)19-12(16)11(13(17)20-14)8-15-9-4-6-10(18-3)7-5-9/h4-8,15H,1-3H3 |
InChI Key |
SCHBXLNQEACFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)O1)C |
Origin of Product |
United States |
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